Home > Products > Screening Compounds P52305 > Apixaban Metabolite 5
Apixaban Metabolite 5 -

Apixaban Metabolite 5

Catalog Number: EVT-1502689
CAS Number:
Molecular Formula: C₂₅H₂₇N₅O₅
Molecular Weight: 477.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Apixaban Metabolite 5 is a significant compound derived from the metabolism of Apixaban, a direct factor Xa inhibitor used primarily as an anticoagulant. Apixaban is extensively utilized for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation, as well as for the treatment and prevention of deep vein thrombosis and pulmonary embolism. The metabolic pathways of Apixaban involve various enzymes, predominantly cytochrome P450 3A4, leading to several metabolites, including Metabolite 5. Understanding the structure, synthesis, and mechanism of action of Apixaban Metabolite 5 is crucial for evaluating its pharmacological properties and potential clinical implications.

Source and Classification

Apixaban Metabolite 5 is classified as a secondary metabolite of Apixaban. It is formed through metabolic processes that include O-demethylation and hydroxylation. The primary source of this metabolite is the biotransformation of Apixaban in the human body, predominantly in the liver, where it undergoes enzymatic reactions facilitated by various cytochrome P450 enzymes.

Synthesis Analysis

Methods and Technical Details

The synthesis of Apixaban Metabolite 5 occurs primarily through metabolic pathways involving cytochrome P450 enzymes. The main synthetic pathway includes:

  1. O-Demethylation: This reaction involves the removal of a methyl group from the methoxy group on the Apixaban molecule, resulting in the formation of hydroxylated metabolites.
  2. Hydroxylation: Following O-demethylation, hydroxylation occurs at specific positions on the aromatic rings or aliphatic chains, further modifying the structure.

The synthesis can be represented as follows:

ApixabanCYP3A4Apixaban Metabolite 5\text{Apixaban}\xrightarrow{\text{CYP3A4}}\text{Apixaban Metabolite 5}

This metabolic conversion involves various intermediates that may also contribute to other minor metabolites.

Molecular Structure Analysis

Structure and Data

Apixaban Metabolite 5 retains a similar core structure to Apixaban but features modifications due to metabolic processes. While specific structural data for Metabolite 5 may not be extensively detailed in literature, it is known that its molecular formula is altered due to the loss of functional groups during metabolism.

  • Molecular Formula: The exact molecular formula for Metabolite 5 is not universally defined but can be inferred based on the modifications from Apixaban's structure.
  • Molecular Weight: The molecular weight will be slightly lower than that of Apixaban (459.4971 g/mol), reflecting the loss of atoms during metabolism.
Chemical Reactions Analysis

Reactions and Technical Details

The primary reactions leading to the formation of Apixaban Metabolite 5 include:

  1. O-Demethylation: This reaction typically involves:
    • Enzymatic action by cytochrome P450 enzymes.
    • Conversion of methoxy groups into hydroxyl groups.
  2. Hydroxylation: In this step:
    • Hydroxyl groups are added to specific carbon atoms in the aromatic ring or aliphatic chain.
    • This reaction alters the compound's polarity and solubility characteristics.

These reactions can be summarized in a simplified reaction scheme:

ApixabanCYP3A4O Demethylated IntermediateHydroxylationApixaban Metabolite 5\text{Apixaban}\xrightarrow{\text{CYP3A4}}\text{O Demethylated Intermediate}\xrightarrow{\text{Hydroxylation}}\text{Apixaban Metabolite 5}
Mechanism of Action

Process and Data

The mechanism by which Apixaban and its metabolites exert their pharmacological effects primarily involves inhibition of factor Xa in the coagulation cascade.

  • Factor Xa Inhibition: By inhibiting factor Xa, Apixaban prevents thrombin generation, which is essential for converting fibrinogen into fibrin—a key step in clot formation.
  • Role of Metabolites: While Apixaban itself is a potent anticoagulant, its metabolites may have varying levels of activity or could potentially modulate its effects through competitive inhibition or alternative pathways.

The pharmacodynamic effects are reflected in prolonged clotting times (e.g., prothrombin time), although specific data regarding Apixaban Metabolite 5's activity remains limited.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties for Apixaban Metabolite 5 are not widely documented, general properties can be inferred based on its parent compound:

Applications

Scientific Uses

Apixaban Metabolite 5's primary application lies within pharmacokinetic studies aimed at understanding drug metabolism and interactions. Its analysis can help elucidate:

Chemical Identification and Structural Characterization of Apixaban Metabolite 5

Structural Elucidation of O-Demethyl Apixaban Sulfate (BMS-730823)

O-Demethyl apixaban sulfate (BMS-730823) is the major circulating metabolite of the direct factor Xa inhibitor apixaban. Its structure results from a two-step biotransformation: initial O-demethylation of the methoxyphenyl group at the C4 position of the pyrazole ring, followed by sulfation of the newly exposed phenolic hydroxyl group. This yields a sulfate ester conjugate with high aqueous solubility. The metabolite retains the core bicyclic tetrahydropyrazolo-pyridinone scaffold of apixaban (1-(4-hydroxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide sulfate) [1] [7].

Structural characterization was confirmed using advanced analytical techniques:

  • Mass Spectrometry (MS): LC-MS/MS analysis revealed a molecular ion peak at m/z 539.1 [M-H]⁻, consistent with the addition of a sulfate group (+80 Da) to O-demethyl apixaban [7].
  • Nuclear Magnetic Resonance (NMR): ¹H NMR demonstrated the disappearance of the methoxy proton signal (δ ~3.8 ppm) and a downfield shift of the phenyl ring protons adjacent to the phenolic sulfate moiety, confirming demethylation and sulfation [1] [7].
  • Chromatography: Reverse-phase HPLC showed altered retention time relative to apixaban, reflecting increased polarity [7].

Table 1: Key Structural Identifiers of O-Demethyl Apixaban Sulfate

PropertyValue/Descriptor
IUPAC Name1-(4-Sulfooxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Molecular FormulaC₂₄H₂₄N₅O₇S
CAS Registry NumberNot publicly disclosed
Bristol-Myers Squibb DesignationBMS-730823

Physicochemical Properties: Molecular Weight, Solubility, and Permeability

The structural modifications in O-demethyl apixaban sulfate significantly alter its physicochemical behavior compared to the parent drug:

  • Molecular Weight: 526.55 g/mol (vs. 459.50 g/mol for apixaban) [1] [6]. The increase results from the replacement of the methyl group (-CH₃) with a sulfate (-OSO₃H).
  • Solubility: The sulfate conjugate exhibits markedly enhanced aqueous solubility (>10-fold higher than apixaban) due to its ionized state at physiological pH. Apixaban itself has moderate intrinsic solubility (40–50 μg/mL), but its metabolite’s polarity prevents aggregation in aqueous environments [3] [5] [7].
  • Permeability: Caco-2 cell permeability studies indicate low intestinal permeability for the metabolite, classifying it as a high-solubility, low-permeability compound. This contrasts with apixaban’s moderate permeability (Caco-2 Pₐₚₚ ~0.9 × 10⁻⁶ cm/s) [3] [7].
  • Protein Binding: Minimal plasma protein binding is observed (<50%), unlike apixaban, which binds extensively to plasma proteins (92-94%) [6] [7].

Table 2: Physicochemical Comparison with Apixaban

PropertyO-Demethyl Apixaban SulfateApixaban
Molecular Weight526.55 g/mol459.50 g/mol
Aqueous Solubility>500 μg/mL (pH 7.4)40–50 μg/mL
Caco-2 PermeabilityLow (<0.1 × 10⁻⁶ cm/s)Moderate (0.9 × 10⁻⁶ cm/s)
Plasma Protein Binding<50%92–94%

Synthesis Pathways and Stereochemical Considerations

In Vivo Synthesis (Metabolic Pathway):O-Demethyl apixaban sulfate formation occurs via hepatic and extrahepatic enzymes:

  • Phase I Demethylation: Primarily mediated by cytochrome P450 enzymes, notably CYP3A4, yielding O-demethyl apixaban (BMS-730824). This step involves oxidative cleavage of the methyl ether, generating a phenolic intermediate [1] [7].
  • Phase II Sulfation: Sulfotransferase (SULT) enzymes, particularly SULT1A1/2, catalyze the transfer of a sulfonate group (SO₃⁻) from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the phenolic oxygen of O-demethyl apixaban [7].

In Vitro Synthesis:Chemical synthesis of BMS-730823 for reference standards involves:

  • Step 1: Selective demethylation of apixaban using boron tribromide (BBr₃) in dichloromethane to yield O-demethyl apixaban.
  • Step 2: Sulfation of the phenolic intermediate using sulfur trioxide-pyridine complex in anhydrous tetrahydrofuran under inert atmosphere.
  • Purification: Isolation via preparative reverse-phase HPLC, yielding the sulfate ester as a stable, crystalline sodium salt [1] [7].

Stereochemical Considerations:Apixaban contains a chiral center at the C6 position of the tetrahydropyridinone ring (R-configuration in the active drug). O-Demethylation occurs on the achiral methoxyphenyl moiety, and sulfation does not introduce new stereocenters. Consequently, BMS-730823 retains the single chiral center of the parent compound, but exists as a single enantiomer identical to that of apixaban. No evidence of racemization during metabolism has been observed [1] [4] [7].

Properties

Product Name

Apixaban Metabolite 5

Molecular Formula

C₂₅H₂₇N₅O₅

Molecular Weight

477.51

Synonyms

Valeric Lactam Ring-opened Apixaban; Apixaban Amino Acid Impurity; 5-[[4-[3-(Aminocarbonyl)-1,4,5,7-tetrahydro-1-(4-methoxyphenyl)-7-oxo-6H-pyrazolo[3,4-c]pyridin-6-yl]phenyl]amino]pentanoic Acid

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.